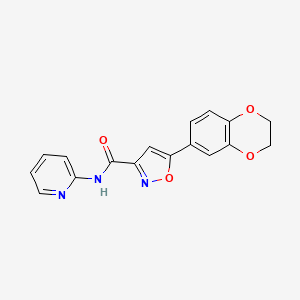
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has a complex structure, combining an oxazole ring, a benzodioxin moiety, and a pyridine group.
- The systematic name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide .
- It falls within the class of heterocyclic compounds, which often exhibit interesting biological activities.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can propose a retrosynthetic analysis.
Reaction Conditions: These would depend on the chosen synthetic pathway and reagents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Exploring its biological activity (e.g., antimicrobial, antitumor, or anti-inflammatory properties).
Industry: Assessing its use in materials science or drug development.
Mechanism of Action
Targets: We’d need experimental data, but potential targets could include enzymes, receptors, or cellular pathways.
Pathways: It might modulate signaling pathways, gene expression, or protein interactions.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed properties and applications would require further experimental investigation
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)12-10-14(24-20-12)11-4-5-13-15(9-11)23-8-7-22-13/h1-6,9-10H,7-8H2,(H,18,19,21) |
InChI Key |
OPSFKWZMQLOQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















